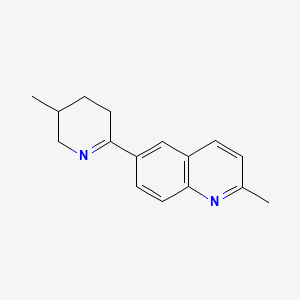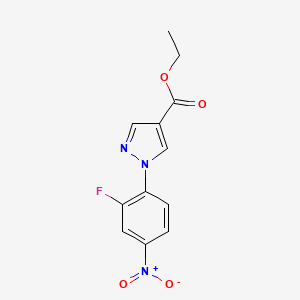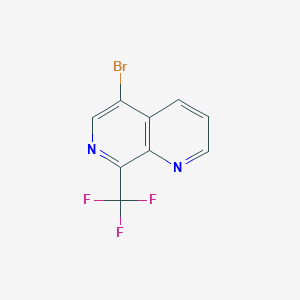
2-Methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with ketones under acidic conditions. For example, the condensation of aniline with acetophenone followed by cyclization using a zeolite catalyst can yield quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of zeolite catalysts and controlled reaction environments are common practices in industrial settings to produce these compounds efficiently .
化学反応の分析
Types of Reactions
2-Methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
科学的研究の応用
2-Methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-Methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline involves its interaction with various molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A derivative with a methyl group at the 2-position.
6-Methylquinoline: A derivative with a methyl group at the 6-position.
Uniqueness
2-Methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)quinoline is unique due to its substituted pyridine ring, which imparts distinct chemical and biological properties compared to other quinoline derivatives. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C16H18N2 |
|---|---|
分子量 |
238.33 g/mol |
IUPAC名 |
2-methyl-6-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)quinoline |
InChI |
InChI=1S/C16H18N2/c1-11-3-7-15(17-10-11)13-6-8-16-14(9-13)5-4-12(2)18-16/h4-6,8-9,11H,3,7,10H2,1-2H3 |
InChIキー |
XXWOYGIKLSFVMR-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(=NC1)C2=CC3=C(C=C2)N=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
![9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13934151.png)


![tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13934160.png)




